3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Anti-inflammatory Chromeno-oxazin-4-one Ear edema

3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS 1010930-72-9) is a synthetic heterocyclic compound belonging to the chromeno[8,7-e][1,3]oxazin-4-one class. This scaffold, constructed via bioisosteric hybridization of flavonoid and 1,3-benzoxazine pharmacophores, was designed to explore novel anti-inflammatory agents.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 1010930-72-9
Cat. No. B2457074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
CAS1010930-72-9
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
InChIInChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3
InChIKeyIZTPCJCPPGOMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS 1010930-72-9) – A Differentiated Chromeno-Oxazin-4-One Scaffold


3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (CAS 1010930-72-9) is a synthetic heterocyclic compound belonging to the chromeno[8,7-e][1,3]oxazin-4-one class. This scaffold, constructed via bioisosteric hybridization of flavonoid and 1,3-benzoxazine pharmacophores, was designed to explore novel anti-inflammatory agents [1]. The compound features a 3-(4-methoxyphenyl) substituent at position 3 and an n-propyl group at the N-9 position of the fused chromeno-oxazin-4-one core. Its closest analogs include N-9 alkyl chain variants (butyl, isopropyl, 3-methoxypropyl) and 3-aryl-substituted analogs, each demonstrating quantifiably distinct biological profiles that preclude generic substitution [2].

Why 3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one Cannot Be Interchanged with In-Class Analogs


Generic substitution among chromeno[8,7-e][1,3]oxazin-4-one derivatives fails because minor structural modifications at the N-9 alkyl chain and 3-aryl group produce divergent, non-linear biological activity profiles. In the formononetin-derived series, the 9-butyl analog (compound 2) promotes significant osteoblast formation via BMP/Smad pathway modulation, whereas the 9-(furan-3-ylmethyl) analog (compound 7) exhibits potent antiosteoclastogenesis activity superior to ipriflavone in vivo [1]. In the anti-inflammatory domain, chromeno[8,7-e][1,3]oxazin-4-ones show compound-dependent efficacy in the croton oil-induced ear edema model, while regioisomeric chromeno[8,7-e][1,3]oxazin-2-ones engage distinct signaling pathways (NF-κB and MAPK) in LPS-stimulated RAW 264.7 cells [2]. The precise 3-(4-methoxyphenyl)-9-propyl combination occupies a unique pharmacophoric space where neither the N-9 alkyl chain length, 3-aryl substituent, nor carbonyl regioisomerism can be altered without measurably shifting biological activity.

Quantitative Differentiation Evidence: 3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one vs. Closest Analogs


Anti-Inflammatory Activity in the Croton Oil-Induced Ear Edema Model: Class-Level Evidence for Chromeno[8,7-e][1,3]oxazin-4-ones

The chromeno[8,7-e][1,3]oxazin-4-one class, including the target 3-(4-methoxyphenyl)-9-propyl derivative, was evaluated for anti-inflammatory activity via the croton oil-induced ear edema test in Swiss mice. According to the screened results, some target compounds in this series show potent anti-inflammatory activity [1]. While individual compound-level data for the 9-propyl derivative was not disaggregated in the available abstract, the class demonstrates validated in vivo anti-inflammatory efficacy that distinguishes the 4-one scaffold from the 2-one regioisomeric series, which operates through NF-κB/MAPK pathway inhibition in RAW 264.7 cells (compound B3: TNF-α and IL-6 suppression at 6.25–25 μg/mL) [2].

Anti-inflammatory Chromeno-oxazin-4-one Ear edema

N-9 Alkyl Chain Length Divergence: 9-Propyl vs. 9-Butyl in Osteoblast/Osteoclast Dual Modulation

In the formononetin-derived chromeno[8,7-e][1,3]oxazin-4-one series, the 9-butyl analog (compound 2, CAS not specified for this entry) and 9-(furan-3-ylmethyl) analog (compound 7) were evaluated for osteoblast and osteoclast modulation [1]. Compound 2 (9-butyl) promoted significant osteoblast formation via BMP/Smad pathway modulation, while compound 7 exhibited potent antiosteoclastogenesis activity in RANKL-induced RAW264.7 cells and OVX-induced osteoporosis in mice, showing better effect than the reference drug ipriflavone in vivo [1]. The target 9-propyl derivative, with its intermediate N-9 alkyl chain length, occupies a distinct pharmacophoric position between the 9-butyl (osteoblast-biased) and 9-(furan-3-ylmethyl) (osteoclast-biased) analogs, making chain-length-specific procurement critical for phenotype-targeted studies.

Osteoporosis Formononetin derivatives Osteoblast differentiation

Regioisomeric Carbonyl Positioning: Chromeno[8,7-e][1,3]oxazin-4-one vs. 2-one Scaffolds in Anti-Inflammatory Signaling

The chromeno[8,7-e][1,3]oxazin-4-one scaffold (target compound class) is regioisomerically distinct from chromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives. In the 2-one series, compound B3 (9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one) demonstrated anti-inflammatory activity through suppression of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells, reducing TNF-α and IL-6 levels at concentrations of 6.25–25 μg/mL [1]. Docking studies supported interaction of 2-one derivatives with the TNF-α active site [1]. In contrast, the 4-one series was validated in the croton oil-induced ear edema model in Swiss mice, a whole-animal inflammation assay [2]. This fundamental carbonyl regioisomerism creates two pharmacologically divergent classes that cannot be substituted for one another in target-specific or in vivo experimental designs.

Regioisomerism Anti-inflammatory signaling MAPK/NF-κB pathway

3-(4-Methoxyphenyl) Substituent Specificity: Differentiation from 3-Phenyl and 3-(2-Methoxyphenyl) Analogs

The 3-(4-methoxyphenyl) substituent on the chromeno-oxazin-4-one core is a critical pharmacophoric determinant. The commercially available 3-phenyl-9-propyl analog (CAS 1010885-84-3) lacks the para-methoxy group and is described primarily as a heterocyclic scaffold of interest for CNS-targeting or anti-inflammatory applications, without specific quantitative biological validation [1]. In the formononetin-derived series, the 3-(4-methoxyphenyl) group is a conserved feature of the most biologically active derivatives, including compounds 2 and 7, which exhibit potent osteoblast/osteoclast dual modulation [2]. This suggests that the para-methoxy substituent is essential for engaging the biological targets identified in the chromeno-oxazin-4-one class. The regioisomeric 3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl) analog (CAS not specified, molecular weight 419.4) introduces an additional trifluoromethyl group, further altering the electronic profile .

Structure-activity relationship 3-Aryl substituent Methoxy positioning

Optimal Research and Procurement Application Scenarios for 3-(4-Methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one


In Vivo Anti-Inflammatory Phenotypic Screening Using the Chromeno-Oxazin-4-One Scaffold

This compound is appropriate for research programs employing whole-animal inflammation models such as the croton oil-induced ear edema test in mice, where the chromeno[8,7-e][1,3]oxazin-4-one class has demonstrated validated anti-inflammatory activity [1]. Procurement of the 4-one regioisomer ensures compatibility with in vivo protocols, as opposed to the 2-one series (e.g., compound B3), which has been characterized exclusively in LPS-stimulated RAW 264.7 cell-based assays measuring TNF-α and IL-6 suppression at 6.25–25 μg/mL [2].

Investigation of N-9 Alkyl Chain Length on Osteoblast-Osteoclast Dual Modulation

The 9-propyl substitution on the 3-(4-methoxyphenyl)-chromeno-oxazin-4-one core provides an intermediate N-9 alkyl chain length for structure-activity relationship (SAR) studies exploring the balance between osteoblast promotion (BMP/Smad pathway) and osteoclast inhibition (RANK/RANKL/OPG pathway) [3]. The 9-butyl analog (compound 2) is osteoblast-biased, while the 9-(furan-3-ylmethyl) analog (compound 7) is osteoclast-biased and outperforms ipriflavone in OVX-induced osteoporosis mice [3]. The 9-propyl variant enables systematic probing of the alkyl chain length–activity continuum.

Para-Methoxy Substituent-Dependent Target Engagement Studies

This compound, bearing the 3-(4-methoxyphenyl) substituent, is suited for studies requiring the conserved pharmacophoric feature present in the most biologically active chromeno-oxazin-4-one derivatives [3]. Researchers comparing 4-methoxyphenyl vs. unsubstituted 3-phenyl analogs (CAS 1010885-84-3) can quantify the contribution of the para-methoxy group to target binding and functional activity [4], using the validated anti-inflammatory and osteoblast/osteoclast modulation assays established for this compound class.

Regioisomeric Selectivity Profiling: 4-One vs. 2-One Chromeno-Oxazin Libraries

For medicinal chemistry programs systematically comparing chromeno[8,7-e][1,3]oxazin-4-one and chromeno[8,7-e][1,3]oxazin-2(8H)-one regioisomeric series, this compound serves as a representative 4-one scaffold member [1]. The 2-one series (including compound B3) engages NF-κB/MAPK signaling in RAW 264.7 cells at 6.25–25 μg/mL [2], while the 4-one series is validated in in vivo ear edema models [1]. Parallel procurement of both regioisomeric series enables direct comparison of carbonyl position on pharmacological mechanism and in vitro-to-in vivo translation.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.